1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol
Overview
Description
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 4-bromo-2-fluorobenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more robust and scalable methods. For instance, the use of phase-transfer catalysis can enhance the efficiency of the cyclopropanation process. Additionally, continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 1-(4-Bromo-2-fluorophenyl)cyclopropanone.
Reduction: 1-(4-Bromo-2-fluorophenyl)cyclopropane.
Substitution: 1-(4-Amino-2-fluorophenyl)cyclopropan-1-ol or 1-(4-Mercapto-2-fluorophenyl)cyclopropan-1-ol.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol
- 1-(4-Bromo-2-methylphenyl)cyclopropan-1-ol
- 1-(4-Fluoro-2-methylphenyl)cyclopropan-1-ol
Comparison: Compared to these similar compounds, 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZFCRLEFRQNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Br)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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